5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde
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Overview
Description
5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a furan ring substituted with a tert-butyl(methyl)amino group and an aldehyde group. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the tert-Butyl(methyl)amino Group: The tert-butyl(methyl)amino group can be introduced through nucleophilic substitution reactions.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The choice of reagents and conditions may be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: tert-Butyl(methyl)amine, basic conditions
Major Products Formed
Oxidation: 5-[tert-Butyl(methyl)amino]furan-2-carboxylic acid
Reduction: 5-[tert-Butyl(methyl)amino]furan-2-methanol
Substitution: Various substituted furan derivatives
Scientific Research Applications
5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The tert-butyl(methyl)amino group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde is unique due to the presence of both the tert-butyl(methyl)amino group and the aldehyde group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-[tert-butyl(methyl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)11(4)9-6-5-8(7-12)13-9/h5-7H,1-4H3 |
InChI Key |
BKRIJCXNLLLRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C1=CC=C(O1)C=O |
Origin of Product |
United States |
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